molecular formula C13H16F2N2O2 B1458944 Methyl 2,5-difluoro-4-(4-methylpiperazin-1-yl)benzoate CAS No. 1858251-84-9

Methyl 2,5-difluoro-4-(4-methylpiperazin-1-yl)benzoate

Cat. No. B1458944
M. Wt: 270.27 g/mol
InChI Key: TUMHCAVQFOKDHD-UHFFFAOYSA-N
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Description

“Methyl 2,5-difluoro-4-(4-methylpiperazin-1-yl)benzoate” is a chemical compound . It is used in various fields including life sciences, organic synthesis, and environmental testing .

Scientific Research Applications

Synthesis of Radiotracers for Alzheimer's Disease Imaging

A study describes the synthesis of carbon-11-labeled CK1 inhibitors, including a molecule structurally related to "Methyl 2,5-difluoro-4-(4-methylpiperazin-1-yl)benzoate," for use as potential PET radiotracers in imaging Alzheimer's disease. These inhibitors were synthesized from difluoro-1,3-benzodioxole and substituted benzoic acids, showing high radiochemical yield and purity, indicating their potential application in neuroimaging studies for Alzheimer's disease diagnosis or research (Gao, Wang, & Zheng, 2018).

Development of Key Synthesis Intermediates

Another research application involves the synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor for the production of imatinib, a significant pharmaceutical compound. This synthesis demonstrates the molecule's role as a critical intermediate in the pharmaceutical synthesis process, showcasing the molecule's utility in producing clinically relevant drugs (Koroleva et al., 2012).

X-ray Crystallographic Studies

Further, the molecule has been used in crystallographic studies to understand the structural characteristics of related compounds. For instance, the crystal structures of related triazenes were determined, providing insights into the molecular configurations and interactions critical for the design of molecules with desired biological activities (Little, Jenkins, & Vaughan, 2008).

Exploration of Antitumor Activities

Research into novel 4,5-dihydro-1H-thiochromeno[4,3-d]pyrimidine derivatives, including compounds structurally related to "Methyl 2,5-difluoro-4-(4-methylpiperazin-1-yl)benzoate," has indicated significant antitumor activities against human cancer cell lines. Such studies highlight the potential therapeutic applications of these molecules in oncology (Guo et al., 2012).

properties

IUPAC Name

methyl 2,5-difluoro-4-(4-methylpiperazin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O2/c1-16-3-5-17(6-4-16)12-8-10(14)9(7-11(12)15)13(18)19-2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMHCAVQFOKDHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C(=C2)F)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,5-difluoro-4-(4-methylpiperazin-1-yl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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